tert-butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate
CAS No.:
Cat. No.: VC17638313
Molecular Formula: C20H32N2O2
Molecular Weight: 332.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H32N2O2 |
|---|---|
| Molecular Weight | 332.5 g/mol |
| IUPAC Name | tert-butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate |
| Standard InChI | InChI=1S/C20H32N2O2/c1-14-12-15(2)22(13-17-10-8-7-9-11-17)16(3)18(14)21-19(23)24-20(4,5)6/h7-11,14-16,18H,12-13H2,1-6H3,(H,21,23) |
| Standard InChI Key | WJXVFKYBSHGCGK-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(N(C(C1NC(=O)OC(C)(C)C)C)CC2=CC=CC=C2)C |
Introduction
Structural and Molecular Characteristics
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 332.5 g/mol | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Density | Not reported | – |
The absence of melting/boiling point data in available literature underscores the compound’s primary use in controlled research settings rather than industrial applications .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis typically begins with a piperidine precursor, such as 1-benzyl-2,4,6-trimethylpiperidin-3-amine, which undergoes carbamate formation via reaction with tert-butyl chloroformate () under basic conditions. Triethylamine or dimethylaminopyridine (DMAP) are commonly employed to scavenge HCl byproducts and drive the reaction to completion.
Key Steps:
-
Amine Protection: The primary amine on the piperidine ring reacts with tert-butyl chloroformate to form the Boc-protected intermediate.
-
Purification: Column chromatography or recrystallization isolates the product, with yields exceeding 70% under optimized conditions .
Reactivity Profile
-
Carbamate Hydrolysis: Acidic (e.g., HCl/THF) or basic (e.g., NaOH/MeOH) conditions cleave the Boc group, regenerating the free amine and releasing and tert-butanol.
-
Piperidine Functionalization: The tertiary amine at the 1-position participates in alkylation or acylation reactions, enabling further derivatization.
-
Steric Effects: Methyl groups at positions 2, 4, and 6 hinder electrophilic attacks on the piperidine ring, directing reactivity toward the less hindered 3-position.
Related Compounds and Structural Analogues
Positional Isomers
Varying methyl group positions on the piperidine ring (e.g., 2,3,5-trimethyl vs. 2,4,6-trimethyl) alter biological activity . For instance, the 2,3,5-trimethyl isomer shows reduced Na affinity compared to the 2,4,6 derivative.
Boc-Protected Analogues
Replacing the benzyl group with pyridyl or thiophene moieties enhances solubility but reduces blood-brain barrier penetration . For example, tert-butyl N-[(1S,2S)-1-benzyl-3-[(tert-butoxycarbonylamino)-phenyl]carbamate exhibits improved antiviral activity but lower CNS bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume